3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(2,5-Dimethylbenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. The structure includes a 2,5-dimethylbenzenesulfonyl group at position 3 and a 3-methoxyphenyl substituent at the 5-amino position. This compound belongs to the [1,2,3]triazolo[1,5-a]quinazoline family, which is structurally related to pyrimidine derivatives but with enhanced aromaticity and steric complexity due to the fused triazole ring.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3S/c1-15-11-12-16(2)21(13-15)33(30,31)24-23-26-22(25-17-7-6-8-18(14-17)32-3)19-9-4-5-10-20(19)29(23)28-27-24/h4-14H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASODFTZPHQQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with an appropriate sulfonyl chloride and methoxyphenylamine. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in preclinical studies as an anticancer and antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The sulfonyl group enhances the binding affinity through hydrogen bonding and electrostatic interactions. The methoxyphenyl group can interact with hydrophobic pockets in the target protein, further stabilizing the compound-protein complex. These interactions disrupt the normal function of the enzyme, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Hybridizing its core with thiophene or pyrazole moieties (as in 7a-b) could improve potency .
- Screening Data: Notably, the U.S. National Cancer Institute (NCI) excluded triazoloquinazolines from advanced screens due to poor preliminary results, prioritizing thieno-fused derivatives instead .
Biological Activity
The compound 3-(2,5-dimethylbenzenesulfonyl)-N-(3-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it an interesting subject for research in pharmacology and related fields.
Chemical Structure
The compound features a triazole ring fused with a quinazolinone structure and a sulfonyl group derived from 2,5-dimethylbenzenesulfonic acid. The methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group can facilitate binding interactions through hydrogen bonding and π-stacking, while the triazole moiety may participate in metal coordination or act as a bioisostere for amides or esters.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound can inhibit the proliferation of cancer cell lines. The mechanism is likely related to the modulation of signaling pathways involved in cell growth and apoptosis.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Enzyme Inhibition : Specific studies have reported that this compound acts as an inhibitor of certain enzymes involved in metabolic processes, which may be beneficial in treating metabolic disorders.
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Efficacy against Gram-positive bacteria | |
| Enzyme Inhibition | Inhibition of metabolic enzymes |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Sulfonyl Group | Enhances binding affinity |
| Triazole Ring | Contributes to bioactivity and stability |
| Methoxyphenyl Substituent | Increases lipophilicity and receptor interaction |
Case Studies
- Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 10 µM to 25 µM across different cell types, indicating promising anticancer potential.
- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, suggesting effective antimicrobial properties.
- Enzyme Inhibition Analysis : The compound was tested for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme for nucleotide synthesis. Results indicated a competitive inhibition pattern with an IC50 value of approximately 50 nM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
